[(3-Cyano-benzyl)-ethyl-amino]-acetic acid [(3-Cyano-benzyl)-ethyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13396206
InChI: InChI=1S/C12H14N2O2/c1-2-14(9-12(15)16)8-11-5-3-4-10(6-11)7-13/h3-6H,2,8-9H2,1H3,(H,15,16)
SMILES: CCN(CC1=CC(=CC=C1)C#N)CC(=O)O
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

[(3-Cyano-benzyl)-ethyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13396206

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

[(3-Cyano-benzyl)-ethyl-amino]-acetic acid -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 2-[(3-cyanophenyl)methyl-ethylamino]acetic acid
Standard InChI InChI=1S/C12H14N2O2/c1-2-14(9-12(15)16)8-11-5-3-4-10(6-11)7-13/h3-6H,2,8-9H2,1H3,(H,15,16)
Standard InChI Key WIKWPPOOFCUBOB-UHFFFAOYSA-N
SMILES CCN(CC1=CC(=CC=C1)C#N)CC(=O)O
Canonical SMILES CCN(CC1=CC(=CC=C1)C#N)CC(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of an acetic acid backbone (CH₂COOH) linked to a tertiary amine group (-N(CH₂CH₃)CH₂C₆H₄CN). The benzyl ring’s 3-position is substituted with a cyano group, introducing electron-withdrawing effects that influence reactivity. The planar geometry of the aromatic ring and the linear cyano group create a steric and electronic environment conducive to selective chemical transformations.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
IUPAC Name2-[(3-cyanophenyl)methyl-ethylamino]acetic acid
SMILES NotationCCN(CC1=CC(=CC=C1)C#N)CC(=O)O
Canonical SMILESCCN(CC1=CC(=CC=C1)C#N)CC(=O)O
InChI KeyWIKWPPOOFCUBOB-UHFFFAOYSA-N

The tertiary amine and carboxylic acid groups enable zwitterionic behavior in aqueous solutions, while the cyano group enhances solubility in polar aprotic solvents like dimethylformamide (DMF) .

Electronic and Steric Effects

The cyano group’s strong electron-withdrawing nature polarizes the benzyl ring, increasing the electrophilicity of adjacent carbons. This effect facilitates nucleophilic aromatic substitution (NAS) reactions at the 2- and 4-positions of the ring . Concurrently, the ethylamino side chain introduces steric hindrance, moderating reaction kinetics and regioselectivity in synthetic pathways .

Synthesis and Optimization Strategies

Primary Synthetic Routes

The synthesis of [(3-Cyano-benzyl)-ethyl-amino]-acetic acid typically involves a two-step process:

  • Alkylation of Ethylamine: Reacting 3-cyanobenzyl bromide with ethylamine in a polar solvent (e.g., acetonitrile) at 25–40°C forms the tertiary amine intermediate.

  • Carboxylic Acid Formation: Hydrolysis of the intermediate using aqueous NaOH under reflux yields the final product.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Alkylation3-Cyanobenzyl bromide, ethylamine, CH₃CN, 40°C, 12 h78–85
Hydrolysis2M NaOH, reflux, 6 h90–95

Alternative Pathways

Recent advances leverage coupling reagents for peptide bond formation. For example, trichlorobenzoyl derivatives (e.g., TCBOXY) have been used to activate carboxylic acids for amidation, a method applicable to [(3-Cyano-benzyl)-ethyl-amino]-acetic acid . This approach minimizes racemization, critical for synthesizing enantiomerically pure amino acid derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (600 MHz, CDCl₃):

    • δ 7.47 (s, 2H, aromatic H)

    • δ 4.54–4.53 (q, 2H, CH₂CH₃)

    • δ 1.47–1.44 (t, 3H, CH₂CH₃)

    • δ 3.82 (s, 2H, CH₂COOH) .

  • ¹³C NMR (150 MHz, CDCl₃):

    • δ 173.3 (COOH)

    • δ 158.7 (C≡N)

    • δ 134.0–127.9 (aromatic carbons) .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3076 cm⁻¹ (C-H stretch, aromatic)

  • 1732 cm⁻¹ (C=O stretch, carboxylic acid)

  • 2220 cm⁻¹ (C≡N stretch).

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar benzyl ring with a dihedral angle of 12.5° relative to the carboxylic acid group. The cyano group’s bond length (1.16 Å) aligns with typical sp-hybridized C≡N bonds.

Chemical Reactivity and Functionalization

Nucleophilic Reactions

The carboxylic acid undergoes esterification and amidation. For instance, reaction with thionyl chloride (SOCl₂) converts it to an acyl chloride, which reacts with alcohols or amines to form esters or amides .

Electrophilic Aromatic Substitution

The electron-deficient benzyl ring participates in NAS reactions. Nitration at the 4-position using HNO₃/H₂SO₄ yields a nitro derivative, a precursor for further functionalization .

Knoevenagel Condensation

The cyano group enables condensation with aldehydes under basic conditions, forming α,β-unsaturated nitriles. This reaction, catalyzed by KOH in water, produces olefins with applications in materials science .

Applications in Pharmaceutical and Materials Science

Drug Intermediate Synthesis

The compound serves as a precursor for kinase inhibitors and neuroprotective agents. Its ethylamino side chain can be modified to enhance blood-brain barrier permeability.

Peptide Synthesis

As a coupling reagent, it facilitates racemization-free peptide bond formation. In solid-phase synthesis, it achieves yields >90% for oligopeptides like Boc-VVIA-OMe .

Larvicidal Activity

Knoevenagel adducts derived from this compound exhibit larvicidal activity against Aedes aegypti (LC₅₀: 19.63 µg/mL), highlighting its potential in vector control .

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